molecular formula C24H20BrNO6 B11143629 Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-bromo-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11143629
M. Wt: 498.3 g/mol
InChI Key: PCUWMGZJRSWGRU-UHFFFAOYSA-N
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Description

METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a brominated chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multiple steps, starting with the preparation of the chromeno-pyrrol core. This core can be synthesized through a series of reactions, including cyclization and bromination. The oxolan-2-ylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the methyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to be developed to ensure the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity can be studied to understand its effects on various biological systems. It may have potential as a lead compound for drug development.

    Medicine: The compound’s potential therapeutic properties can be explored, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated chromeno-pyrrol derivatives and benzoate esters. These compounds share structural features with METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE but may differ in their specific functional groups or substituents.

Uniqueness

What sets METHYL 4-{7-BROMO-3,9-DIOXO-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE apart is its unique combination of a brominated chromeno-pyrrol core with an oxolan-2-ylmethyl group and a benzoate ester. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20BrNO6

Molecular Weight

498.3 g/mol

IUPAC Name

methyl 4-[7-bromo-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H20BrNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h4-9,11,16,20H,2-3,10,12H2,1H3

InChI Key

PCUWMGZJRSWGRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

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